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Compound of Interest
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lavendamycin

Introduction

Lavendamycin is a naturally occurring antibiotic first isolated in 1981 from the fermentation
broth of the bacterium Streptomyces lavendulae.[1][2][3] It belongs to the quinoline-5,8-dione
family of compounds and exhibits significant antimicrobial and antitumor properties.[2][4][5]
However, its clinical development as a cytotoxic agent was hindered by poor aqueous solubility
and non-specific cytotoxicity.[2] This has spurred considerable research into the synthesis of
lavendamycin analogs with improved therapeutic profiles.[2] This guide provides a detailed
examination of the chemical structure and stereochemistry of the lavendamycin core.

Chemical Structure

The structural elucidation of lavendamycin was a notable challenge. Initial attempts to
crystallize the compound for X-ray diffraction analysis were unsuccessful.[2] Consequently, its
structure was meticulously determined through a combination of spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-VIS)
spectroscopy, as well as mass spectrometry.[2][6] The proposed structure was later
unequivocally confirmed by numerous total syntheses.[2][7]

Lavendamycin possesses a complex, pentacyclic aromatic framework. This core structure is a
hybrid of two key heterocyclic systems: a quinoline-5,8-dione moiety and a (3-carboline (also
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known as a 9H-pyrido[3,4-b]indole) moiety.[6] These two systems are linked at the C-2 position
of the quinoline ring and the C-1 position of the B-carboline ring.

The key structural features are:

¢ Aplanar, pentacyclic system.

e A quinoline-5,8-dione group responsible for its cytotoxic activity.[6]
e A [-carboline system, a common scaffold in natural alkaloids.

e Substituents on the core include an amino group at C-7, a methyl group at C-4 of the [3-
carboline, and a carboxylic acid at C-3 of the B-carboline.

Below is a diagram illustrating the chemical structure of lavendamycin with atom numbering.

Caption: Chemical structure of Lavendamycin.

Physicochemical Properties

A summary of the key identifiers and properties of lavendamycin is provided in the table
below.
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Property Value Reference(s)

1-(7-amino-5,8-dioxo-5,8-
dihydroquinolin-2-yl)-4-methyl-

IUPAC Name Y .q ] ¥ Y [2][4]18]
9H-pyrido[3,4-b]indole-3-

carboxylic acid

Chemical Formula C22H14N40O4 [2][4][8]
Molar Mass 398.37 g/mol [2][8]
Appearance Dark red crystals [2]
CAS Number 81645-09-2 [2][4]
PubChem CID 100585 [2][8]
Melting Point >300 °C [2]

Stereochemistry

The core structure of lavendamycin is planar and aromatic. There are no stereocenters in the
molecule, and it is achiral. This lack of stereoisomers simplifies its chemical synthesis and
characterization, as there is no need to control or separate different stereoisomeric forms. The
planarity of the molecule is a key feature that likely contributes to its mechanism of action,
which is thought to involve intercalation with DNA, similar to other quinone-containing antitumor
agents.

Experimental Protocols for Structural Elucidation

The determination of a novel chemical structure is a multi-step process that relies on isolating a
pure compound, analyzing it with various techniques, and confirming the proposed structure
through chemical synthesis.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://en.wikipedia.org/wiki/Lavendamycin
https://www.medkoo.com/products/25426
https://pubchem.ncbi.nlm.nih.gov/compound/Lavendamycin
https://en.wikipedia.org/wiki/Lavendamycin
https://www.medkoo.com/products/25426
https://pubchem.ncbi.nlm.nih.gov/compound/Lavendamycin
https://en.wikipedia.org/wiki/Lavendamycin
https://pubchem.ncbi.nlm.nih.gov/compound/Lavendamycin
https://en.wikipedia.org/wiki/Lavendamycin
https://en.wikipedia.org/wiki/Lavendamycin
https://www.medkoo.com/products/25426
https://en.wikipedia.org/wiki/Lavendamycin
https://pubchem.ncbi.nlm.nih.gov/compound/Lavendamycin
https://en.wikipedia.org/wiki/Lavendamycin
https://en.wikipedia.org/wiki/Lavendamycin
https://www.medkoo.com/products/25426
https://www.benchchem.com/product/b1674582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

Mass Spectrometry
(Determine Formula)
Isolation & Purification ” Structural Confirmation
~

, NMR Spectroscopy
(FEEREIE @i Solvent Extraction Somatedishyy (*H, BC) —» Propose Structure Total Synthesis C"mpaTe Shecalol
S. lavendulae (HPLC, TLC) (Connectivity) Synthetic vs. Natural

L 4

T

IR & UV-VIS
(Functional Groups)

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Lavendamycin.

A. Spectroscopic Analysis

As X-ray crystallography was not initially feasible, a combination of other spectroscopic

methods was employed.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for
determining the carbon-hydrogen framework of an organic molecule.

o Methodology: A purified sample of lavendamycin is dissolved in a suitable deuterated
solvent (e.g., DMSO-ds) and placed in a strong magnetic field. The sample is irradiated
with radio waves, and the absorption of energy by *H and 3C nuclei is measured. 2D NMR
experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple
Bond Correlation) are used to establish connections between protons and carbons,
allowing for the piecing together of the molecular structure.

o Data Interpretation: The chemical shifts (8), coupling constants (J), and integration of
proton signals, along with the number and types of carbon signals, are used to build the (3-
carboline and quinoline-dione fragments and determine how they are connected.
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e Mass Spectrometry (MS): This technique provides the exact molecular weight and molecular

formula.

o Methodology: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting
ions is measured. High-resolution mass spectrometry (HRMS) can determine the mass
with enough accuracy to deduce the precise elemental composition (e.g., C22H14N40Oa4).

o Data Interpretation: The molecular ion peak confirms the molecular weight, and
fragmentation patterns can provide clues about the different components of the structure.

B. Confirmation by Total Synthesis

The ultimate proof of a proposed chemical structure is its total synthesis from simpler, known
starting materials. Several research groups have reported total syntheses of lavendamycin
and its methyl ester.[1][2][7]

A common and key step in many of these syntheses is the Pictet-Spengler reaction.[1][9][10]
This reaction forms the B-carboline core of the molecule.

¢ Methodology of Pictet-Spengler Condensation:

o Reactants: The reaction involves the condensation of a -arylethylamine (in this case, a
tryptophan derivative) with an aldehyde or ketone (a 2-formylquinoline-5,8-dione

derivative).

o Conditions: The reaction is typically carried out in an inert solvent (e.g., dry p-xylene or
anisole) under reflux conditions with an acid catalyst.

o Mechanism: The reaction proceeds through the formation of a Schiff base intermediate,
which then undergoes an intramolecular electrophilic substitution on the indole ring to form

the new six-membered ring of the B-carboline system.

o Workup: After the reaction is complete, the product is isolated and purified using standard

techniques like column chromatography.

The successful synthesis of a compound whose spectroscopic data perfectly matches that of
the natural isolate provides unambiguous confirmation of its structure.
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Caption: Key Pictet-Spengler step in Lavendamycin synthesis.

Conclusion

The chemical structure of lavendamycin is a planar, achiral, pentacyclic system comprising a
quinoline-5,8-dione fused to a [3-carboline ring system. Its structure was skillfully elucidated
through a combination of advanced spectroscopic techniques and rigorously confirmed by
multiple total syntheses, a process necessitated by the initial failure to produce suitable crystals
for X-ray analysis. This foundational structural knowledge is critical for the ongoing research
into developing novel lavendamycin analogs with enhanced efficacy and safety profiles for
potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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